molecular formula C17H12Cl2F3N3O2 B12006968 3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide CAS No. 769146-90-9

3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide

Katalognummer: B12006968
CAS-Nummer: 769146-90-9
Molekulargewicht: 418.2 g/mol
InChI-Schlüssel: BDEAJAOPWMBFIR-KTZMUZOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide is a chemical compound with the molecular formula C17H12Cl2F3N3O2 and a molecular weight of 418.205 g/mol . This compound is known for its unique structure, which includes dichlorobenzene and trifluoromethylbenzylidene groups, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(2-(trifluoromethyl)benzylidene)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Analyse Chemischer Reaktionen

3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

769146-90-9

Molekularformel

C17H12Cl2F3N3O2

Molekulargewicht

418.2 g/mol

IUPAC-Name

3,4-dichloro-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C17H12Cl2F3N3O2/c18-13-6-5-10(7-14(13)19)16(27)23-9-15(26)25-24-8-11-3-1-2-4-12(11)17(20,21)22/h1-8H,9H2,(H,23,27)(H,25,26)/b24-8+

InChI-Schlüssel

BDEAJAOPWMBFIR-KTZMUZOWSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.